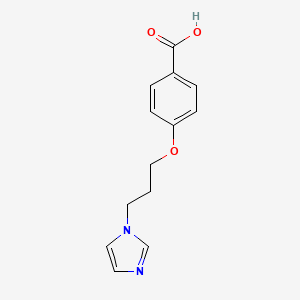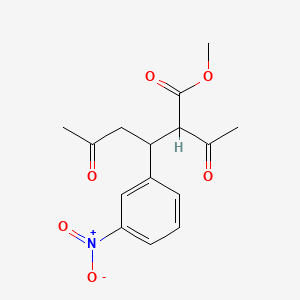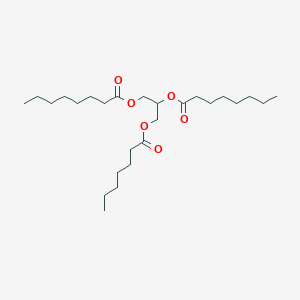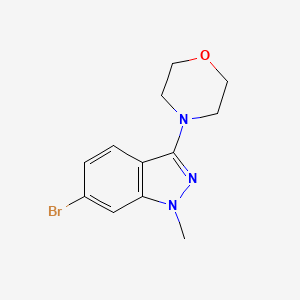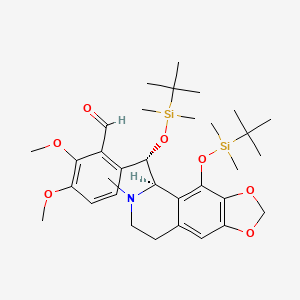
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is a complex organic compound used as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which is a highly reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways involving opiate alkaloids.
Medicine: As an intermediate in the synthesis of pharmaceutical agents such as antitussive drugs.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde involves its role as an intermediate in biochemical pathways. It interacts with various molecular targets, including enzymes involved in the synthesis of opiate alkaloids. The silyl-protected hydroxyl groups play a crucial role in stabilizing the compound and facilitating its reactions.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Another silyl-protected benzaldehyde used in organic synthesis.
tert-Butyldimethylsilyl ®-(+)-glycidyl ether: A silyl-protected ether used in various chemical reactions.
Uniqueness
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is unique due to its specific structure and role in the synthesis of Desmethylnarcotine. Its dual silyl-protected hydroxyl groups provide enhanced stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C33H51NO7Si2 |
|---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C33H51NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18-19,27,29H,16-17,20H2,1-13H3/t27-,29+/m1/s1 |
InChI Key |
ONMNJGJKXIYLHD-PXJZQJOASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


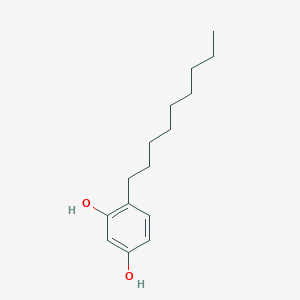
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
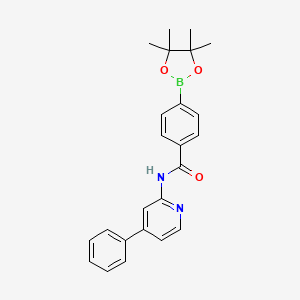

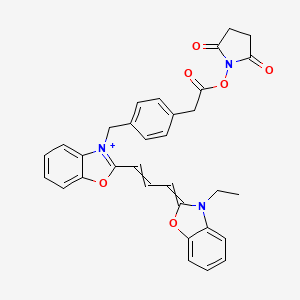
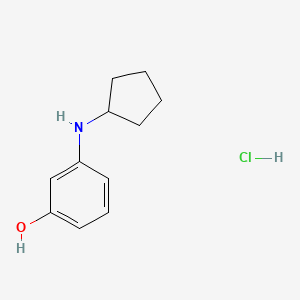

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
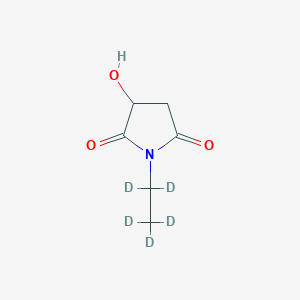
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
